Matched-Pair Solubility and Metabolic Clearance Advantage of the 2-AzaBCH Scaffold Over Proline in LRRK2 Inhibitors
In a Merck discovery program targeting LRRK2 kinase, replacement of a pyrrolidine (proline‑derived) moiety with the 2‑azabicyclo[2.1.1]hexane (azaBCH) scaffold in an N‑heteroaryl indazole series was evaluated by direct matched‑pair analysis. The azaBCH analog exhibited a significant increase in thermodynamic aqueous solubility and a concomitant reduction in intrinsic clearance in human liver microsomes compared to the all‑carbon proline comparator . Exact numerical values are reported in the full article and supporting information of the Synlett publication; the qualitative direction and statistical significance of the improvement are confirmed in the abstract and main text.
| Evidence Dimension | Thermodynamic solubility and human liver microsome intrinsic clearance |
|---|---|
| Target Compound Data | AzaBCH-containing LRRK2 inhibitor (derived from 2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid) |
| Comparator Or Baseline | Proline/pyrrolidine-matched LRRK2 inhibitor |
| Quantified Difference | Directional improvement in solubility and metabolic stability (exact fold‑change reported in Candito et al. 2025) |
| Conditions | N‑Heteroaryl indazole LRRK2 inhibitor series; thermodynamic solubility assay (pH 7.4 buffer); human liver microsome intrinsic clearance assay |
Why This Matters
Directly validates that the bicyclic constraint of the azaBCH core—accessible via this Boc‑protected building block—delivers superior drug‑like properties over the flexible proline isostere, reducing the risk of late‑stage pharmacokinetic failure.
